An In-depth Technical Guide to Ruthenium(III) Chloride: Anhydrous vs. Hydrated Forms
An In-depth Technical Guide to Ruthenium(III) Chloride: Anhydrous vs. Hydrated Forms
For Researchers, Scientists, and Drug Development Professionals
Ruthenium(III) chloride, a pivotal compound in coordination chemistry and catalysis, exists in two primary forms: anhydrous (RuCl₃) and hydrated (RuCl₃·xH₂O). While chemically related, their distinct properties significantly influence their applications, reactivity, and handling. This technical guide provides a comprehensive comparison of these two forms, offering detailed data, experimental protocols, and visual aids to assist researchers in selecting the appropriate material for their specific needs. The hydrated form, often approximating a trihydrate, is the most common starting material in ruthenium chemistry due to its solubility, whereas the anhydrous form is typically reserved for non-aqueous or solid-state reactions.[1][2]
Core Properties: A Comparative Analysis
The fundamental differences in the physical and chemical properties of anhydrous and hydrated ruthenium(III) chloride are summarized below. These distinctions are critical for experimental design and application development.
| Property | Ruthenium(III) Chloride Anhydrous | Ruthenium(III) Chloride Hydrated |
| CAS Number | 10049-08-8[1][3][4][5] | 14898-67-0 (general hydrate)[1][6][7][8], 13815-94-6 (trihydrate)[1] |
| Chemical Formula | RuCl₃[3][4] | RuCl₃·xH₂O[1][7][9] |
| Molecular Weight | 207.43 g/mol [1][3][4] | 207.43 g/mol (anhydrous basis)[10][11] |
| Appearance | Dark brown to black powder/crystals[1][12][13] | Dark brown to black powder or lumps[1][6][10] |
| Solubility | Insoluble in water and carbon disulfide.[1][12][14] Decomposes in hot water.[12][13] | Soluble in water, ethanol, and acetone.[1][10][13] |
| Melting Point | >500°C (decomposes)[1][4][13] | >500°C (decomposes)[10] |
| Density | 3.11 g/mL at 25°C[12][15] | ~3.11 g/cm³[10] |
| Hygroscopicity | Hygroscopic[13], deliquescent[12] | Hygroscopic[8] |
| Crystal Structure | Exists in two polymorphs: α-RuCl₃ (CrCl₃-type, trigonal) and β-RuCl₃ (metastable, hexagonal).[1][16][17] | Varies; contains coordinated water and chloride ions, forming complex aquo- and hydroxy-species in solution.[6][12][13] |
Structural and Reactivity Differences
The presence of water molecules in the hydrated form is the primary determinant of its distinct reactivity compared to the anhydrous salt.
Anhydrous Ruthenium(III) Chloride: The anhydrous form exists in two main polymorphs. The α-form is a black solid with a layered structure similar to chromium(III) chloride.[1][16] The dark brown, metastable β-form consists of face-sharing octahedral chains.[16][17] The β-form irreversibly converts to the more stable α-form at temperatures between 450-600°C.[16][17] Due to its polymeric structure and insolubility, anhydrous RuCl₃ is chemically inert and less commonly used as a precursor in solution-based synthesis. Its applications are generally in solid-state or anhydrous reactions.[2][12]
Hydrated Ruthenium(III) Chloride: Commercially available as a dark brown powder, the hydrated form's water content can vary.[1] Its solubility in water and polar organic solvents makes it the preferred starting material for the vast majority of ruthenium chemistry.[1][2][18] In aqueous solutions, it forms a variety of chloro-aqua and hydroxy complexes, which are the reactive species for synthesizing a multitude of other ruthenium compounds.[12][13] It serves as a precursor for hundreds of complexes, including important catalysts for hydrogenation, oxidation, and olefin metathesis, such as Grubbs' catalysts.[1][19][18]
The following diagram illustrates the relationship between the two forms and their primary application pathways.
Caption: Relationship between Anhydrous and Hydrated RuCl₃.
Experimental Protocols
Synthesis Methodologies
1. Preparation of Anhydrous Ruthenium(III) Chloride (α-RuCl₃) This protocol is based on the direct chlorination of the metal at high temperatures.[1][16][17]
-
Objective: To synthesize the stable α-polymorph of anhydrous RuCl₃.
-
Materials: Powdered ruthenium metal, chlorine gas, carbon monoxide gas, quartz tube furnace.
-
Procedure:
-
Place powdered ruthenium metal in a quartz boat inside a tube furnace.
-
Heat the furnace to approximately 700°C.[16]
-
Pass a stream of chlorine gas, often mixed with carbon monoxide, over the heated metal.[1][16] The carbon monoxide facilitates the transport of the product.
-
The volatile RuCl₃ product is carried by the gas stream.
-
Crystallization of black α-RuCl₃ occurs in the cooler downstream section of the tube.[16]
-
-
Safety: This procedure involves highly toxic gases (Cl₂, CO) and high temperatures. It must be performed in a well-ventilated fume hood with appropriate safety monitoring and equipment.
2. Preparation of Hydrated Ruthenium(III) Chloride (RuCl₃·xH₂O) A common industrial method involves the oxidative distillation of ruthenium followed by absorption in hydrochloric acid.[13][20][21]
-
Objective: To synthesize the water-soluble hydrated form of RuCl₃.
-
Materials: Ruthenium-containing material (e.g., ruthenium powder), alkali fusian agents (e.g., NaOH, Na₂O₂), hydrochloric acid (HCl), distillation apparatus.
-
Procedure:
-
Fuse ruthenium powder with an alkali and an oxidizing agent (alkali fusion) to form a water-soluble ruthenate/perruthenate species.[20][21]
-
Leach the fused mass with water and transfer the resulting solution to a distillation flask.
-
Acidify the solution and add an oxidizing agent (e.g., chlorine gas) to distill volatile ruthenium tetroxide (RuO₄).[20]
-
Absorb the distilled RuO₄ gas into a solution of hydrochloric acid. The RuO₄ is reduced by HCl to form a solution of chlororuthenic acid.[20]
-
Heat and concentrate the resulting solution to evaporate excess acid and water, leading to the crystallization of dark brown RuCl₃·xH₂O.[20][21]
-
-
Safety: Ruthenium tetroxide is highly toxic, volatile, and a powerful oxidizing agent. This synthesis must be conducted in a closed system within a fume hood with extreme caution.
Workflow for Characterization and Differentiation
Distinguishing between the anhydrous and hydrated forms is straightforward using simple laboratory techniques. The workflow below outlines a typical characterization process.
Caption: Workflow for Differentiating RuCl₃ Forms.
Conclusion
The choice between anhydrous and hydrated ruthenium(III) chloride is dictated primarily by the intended reaction medium and application. The hydrated form's solubility makes it an indispensable and versatile precursor for a vast range of solution-phase syntheses, particularly in the development of catalysts for organic chemistry and drug development.[1][18] Conversely, the anhydrous form, with its well-defined crystalline structures and insolubility, is the material of choice for solid-state physics, materials science applications, and reactions requiring the strict exclusion of water.[2][12] A thorough understanding of their distinct properties is essential for the successful design and execution of experiments involving ruthenium chemistry.
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